2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide
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Overview
Description
2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide is a complex organic compound characterized by its unique triazole and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions. The subsequent introduction of the pyrazine moiety is often accomplished via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and energy density
Mechanism of Action
The mechanism of action of 2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide involves its interaction with specific molecular targets. The triazole and pyrazine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT): Known for its high thermal stability and energetic properties.
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT): Another compound with similar structural features but different thermal stability and reactivity.
Uniqueness
2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide stands out due to its unique combination of triazole and pyrazine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
5761-19-3 |
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Molecular Formula |
C9H9N9OS |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-pyrazin-2-ylacetamide |
InChI |
InChI=1S/C9H9N9OS/c10-17-5-13-18-8(17)15-16-9(18)20-4-7(19)14-6-3-11-1-2-12-6/h1-3,5H,4,10H2,(H,12,14,19) |
InChI Key |
CPMIFZXSKPFOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)NC(=O)CSC2=NN=C3N2N=CN3N |
Origin of Product |
United States |
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